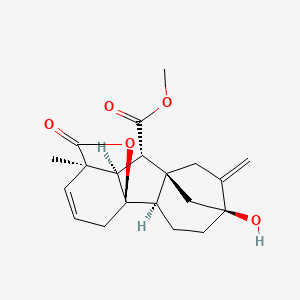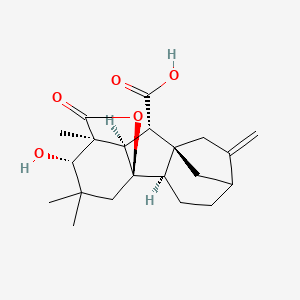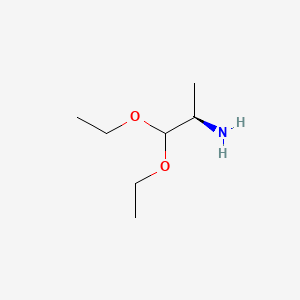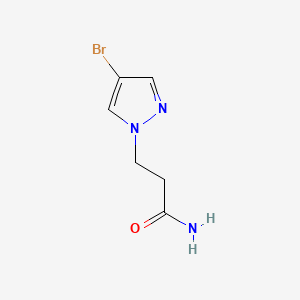
Cambendazole-d7
Descripción general
Descripción
Cambendazole-d7 is the labelled analogue of Cambendazole . It acts as an anthelmintic used in the treatment of Chagas’ disease . The molecular formula is C14H7D7N4O2S and the molecular weight is 309.39 .
Synthesis Analysis
This compound is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Cambendazole molecule . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: [2H]C([2H])([2H])C(C([2H])([2H])[2H])([2H])OC(NC1=CC=C(NC(C2=CSC=N2)=N3)C3=C1)=O .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the process of deuteration, which involves the substitution of hydrogen atoms with deuterium, can impact the pharmacokinetic and metabolic profiles of the drug .
Physical And Chemical Properties Analysis
This compound appears as a light grey solid . It is soluble in methanol when heated . The substance should be stored at -20°C .
Aplicaciones Científicas De Investigación
Anthelmintic Efficacy and Safety
Albendazole and mebendazole are extensively reviewed for their pharmacokinetics, toxicity, and broad-spectrum anthelmintic efficacy in humans, demonstrating their effectiveness against a range of helminth infections and their safety profile over years of clinical use. These findings support the ongoing use and development of benzimidazole derivatives for parasitic disease control (Dayan, 2003; Horton, 2002).
Oncological Applications
Research into repurposing mebendazole and other benzimidazole antihelminthics for oncology highlights their potential in targeting drug-resistant cancer cells and cancer stem cells. These compounds exhibit direct cytotoxic activity, inhibit tumor progression factors, and synergize with other treatments, providing a promising, cost-effective approach to cancer therapy (Guerini et al., 2019; Nath et al., 2020).
Mechanism of Action in Fungicides and Anthelmintics
The mechanism of action of benzimidazoles, including their inhibition of microtubule assembly by binding to tubulin, provides a molecular basis for their use in both antifungal and anthelmintic applications. This research contributes to understanding how these compounds can be used and possibly improved for treating various diseases (Davidse, 1986).
Immunomodulatory Effects
Anthelmintics, including benzimidazoles, have been reviewed for their immunomodulatory effects, which can either suppress or activate immune responses. This property is significant for developing strategies to treat diseases where immune modulation can provide therapeutic benefits (Sajid et al., 2005).
Monitoring Drug Efficacy for Neglected Tropical Diseases
The necessity of monitoring anthelmintic drug efficacy, including for benzimidazoles, is underscored by the global scale-up in drug donations for neglected tropical diseases. Ensuring the continued effectiveness of these drugs is crucial for maintaining progress toward disease elimination (Albonico et al., 2015).
Safety and Hazards
Cambendazole-d7 is for R&D use only and not for medicinal, household or other use . It is suspected of damaging fertility or the unborn child . Personal protective equipment should be used when handling this substance . In case of accidental ingestion or inhalation, medical advice should be sought immediately .
Mecanismo De Acción
Target of Action
Cambendazole-d7 is a deuterium-labeled variant of Cambendazole . Cambendazole is a member of the benzimidazoles, a class of organic compounds that contain a benzene ring fused to an imidazole ring .
Mode of Action
It’s worth noting that benzimidazole anthelmintics like albendazole, which is structurally related to cambendazole, work by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules
Biochemical Pathways
Given its potential similarity to other benzimidazole anthelmintics, it may affect pathways involving tubulin and microtubule dynamics . These pathways play crucial roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Propiedades
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18)/i1D3,2D3,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHWHNCPFEXLL-UNAVHCQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746859 | |
| Record name | (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228182-48-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)




![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)





![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)